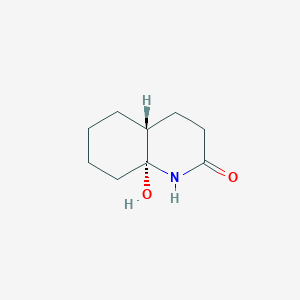

trans-8a-Hydroxyoctahydroquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

(4aR,8aR)-8a-hydroxy-1,3,4,4a,5,6,7,8-octahydroquinolin-2-one |

InChI |

InChI=1S/C9H15NO2/c11-8-5-4-7-3-1-2-6-9(7,12)10-8/h7,12H,1-6H2,(H,10,11)/t7-,9-/m1/s1 |

InChI Key |

TTWWGMINHYOJFM-VXNVDRBHSA-N |

Isomeric SMILES |

C1CC[C@]2([C@H](C1)CCC(=O)N2)O |

Canonical SMILES |

C1CCC2(C(C1)CCC(=O)N2)O |

Origin of Product |

United States |

Biological Activity

Trans-8a-hydroxyoctahydroquinolin-2(1H)-one is a derivative of the 8-hydroxyquinoline (8-HQ) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 8-Hydroxyquinoline Derivatives

Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial , anticancer , and antifungal effects. The structural features of these compounds significantly influence their biological efficacy. Recent studies have highlighted the importance of substituent modifications on the quinoline ring that can enhance lipophilicity and improve pharmacological profiles .

Anticancer Activity

This compound has demonstrated promising anticancer properties. Research indicates that derivatives of 8-HQ can induce apoptosis in various cancer cell lines through mechanisms such as mitochondrial dysfunction and cell cycle arrest. For instance, compounds similar to this compound have been shown to arrest cells in the G2/M phase and activate caspase pathways, leading to programmed cell death .

Table 1: Anticancer Activity of 8-HQ Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT-29 (Colorectal) | 2.0 | Induces G2/M arrest, caspase activation |

| Compound 12a | CA-4-resistant Colon | 0.5 | HDAC inhibition, tubulin polymerization |

| Compound 12d | Multidrug-resistant Leukemia | 0.3 | Mitochondrial dysfunction |

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Studies have shown that derivatives exhibit significant activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell division by targeting proteins like FtsZ .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1 × 10^-6 mg/mL |

| Compound with R = 5-Cl | Klebsiella pneumoniae | 1 × 10^-5 mg/mL |

| Compound with R = 5,7-diCl | Pseudomonas aeruginosa | 1 × 10^-5 mg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Substituents at specific positions on the quinoline ring can modulate lipophilicity and enhance interaction with biological targets. For example, electron-withdrawing groups at positions R2 and R5 have been shown to improve anticancer activity by increasing compound stability and solubility in biological systems .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on Colorectal Cancer : A recent study evaluated the effects of this compound on HT-29 colorectal cancer cells. The compound was found to significantly reduce cell viability at low concentrations while inducing apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : In vitro tests against clinical isolates of Staphylococcus aureus demonstrated that this compound exhibited potent bactericidal activity, with an MIC comparable to standard antibiotics .

Scientific Research Applications

Biological Activities

2.1 Anticancer Properties

Several studies have highlighted the anticancer potential of tetrahydroquinoline derivatives, including trans-8a-Hydroxyoctahydroquinolin-2(1H)-one. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and exhibit cell cycle arrest at specific phases. Research indicates that tetrahydroquinoline derivatives can effectively target various cancer types, including lung, cervical, and colorectal cancers .

Case Study:

A study evaluated a series of tetrahydroquinoline derivatives against human cervical carcinoma cells (HeLa). The most potent compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as an effective anticancer agent .

2.2 Antimicrobial Activity

The antimicrobial properties of tetrahydroquinolines have also been well-documented. Compounds similar to this compound have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Tetrahydroquinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 1 × 10^-5 mg/mL |

| Compound B | S. aureus | 1 × 10^-4 mg/mL |

| Compound C | K. pneumoniae | 1 × 10^-6 mg/mL |

These findings suggest that this compound and its derivatives could be developed into potent antimicrobial agents .

2.3 Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline derivatives have gained attention for their potential in treating neurodegenerative diseases such as Parkinson’s disease. Some studies indicate that these compounds can act as iron chelators, reducing oxidative stress and providing symptomatic relief in animal models .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various substituents, enhancing biological activity. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for improved efficacy and reduced toxicity.

Data Table: Synthesis Methods for Tetrahydroquinoline Derivatives

| Methodology | Yield (%) | Key Findings |

|---|---|---|

| Microwave-assisted | 80 | Enhanced reaction rates with high selectivity |

| Conventional heating | 65 | Effective but slower compared to microwave |

These methodologies highlight the importance of synthetic strategies in developing effective therapeutic agents from this compound derivatives .

Chemical Reactions Analysis

Reactivity and Chemical Behavior

The compound exhibits reactivity due to its bicyclic amine structure and hydroxyl group:

Acid-Base Reactions

-

Protonation : The hydroxyl group at position 8a can act as an acid, forming salts with bases like NaOH.

-

Nucleophilic Substitution : The nitrogen center undergoes reactions with electrophiles (e.g., alkyl halides).

Oxidation and Reduction

-

Oxidation : Sensitive to strong oxidizing agents, leading to degradation of the bicyclic structure.

-

Reduction : Hydrogenation under controlled conditions can modify the ring structure (e.g., partial saturation) .

Metal-Chelation and Coordination

The hydroxyl and amine groups enable coordination with transition metals (e.g., Fe, Cu), forming complexes with potential biological activity .

Analytical and Stability Data

Mechanistic Insights

The hydroxyl group at position 8a influences reactivity through steric and electronic effects. For example, in acid-catalyzed reactions, the hydroxyl group directs electrophilic attack to adjacent positions . The bicyclic structure contributes to selectivity in hydrogenation reactions, favoring trans-fused products .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural and Molecular Comparisons

Key Observations :

- Substituent Position: The 8a-OH group in the trans configuration creates steric and electronic effects distinct from 4-OH or 8-OH derivatives. For example, 8-hydroxyquinolines (e.g., carmoterol) prioritize substituents at positions critical for receptor binding .

Physicochemical Properties

- Solubility: The octahydro framework may increase water solubility compared to aromatic analogues (e.g., logP of trans-8a-hydroxy compound is predicted to be lower than 8-Fluoro-7-methylquinolin-2(1H)-one (logP ~2.1) ).

Preparation Methods

Starting Materials and Initial Framework Construction

- The synthesis often begins with commercially available quinoline derivatives or related cyclic amines.

- Reduction of the quinoline ring to the octahydroquinoline framework is typically performed using catalytic hydrogenation under controlled temperature and pressure conditions.

- Alkylation or acylation reactions may be employed to introduce substituents or functional groups necessary for subsequent transformations.

Hydroxylation Step

- The critical hydroxylation at the 8a position can be achieved by selective oxidation methods.

- Reagents such as peracids or other oxidizing agents are used under carefully controlled conditions to avoid over-oxidation or side reactions.

- Alternative methods include enzymatic hydroxylation or the use of metal-catalyzed hydroxylation protocols.

Reaction Conditions and Optimization

- Solvent choice is crucial; common solvents include methanol, ethanol, tetrahydrofuran, or dimethylformamide depending on the reaction step.

- Temperature control is essential, with typical reaction temperatures ranging from ambient to 90°C depending on the step.

- Reaction times vary from several hours to overnight to ensure complete conversion.

- Catalysts such as palladium or platinum on carbon are used for hydrogenation steps.

- Bases or acids may be added to facilitate alkylation or acylation reactions.

Purification and Characterization

- Purification is commonly performed by recrystallization or chromatographic techniques.

- Structural confirmation is done by NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography.

- Thermal analysis such as differential scanning calorimetry (DSC) can be used to assess thermal stability.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrogenation | Quinoline derivative, Pd/C, H2, 25-50°C | Octahydroquinoline intermediate |

| 2 | Alkylation/Acylation | Alkyl halide or acid chloride, base, solvent | Substituted octahydroquinoline |

| 3 | Hydroxylation | Peracid or metal catalyst, controlled temp | trans-8a-Hydroxyoctahydroquinolin-2(1H)-one |

| 4 | Purification | Recrystallization or chromatography | Pure target compound |

| 5 | Characterization | NMR, MS, DSC | Structural and purity confirmation |

Research Findings and Optimization Insights

- Studies indicate that the stereoselectivity of hydroxylation at the 8a position is influenced by the choice of oxidizing agent and reaction conditions, with trans isomers favored under mild conditions.

- Optimization of solvent and temperature can significantly improve yield and reduce impurities.

- Kinetic studies reveal that the hydroxylation step is often rate-limiting and benefits from catalyst selection and reaction time adjustments.

- Thermal analysis confirms that the hydroxylated product exhibits good stability, which is advantageous for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.